molecular formula C10H10N2 B1360178 6-Methylquinolin-8-amine CAS No. 68420-93-9

6-Methylquinolin-8-amine

Cat. No. B1360178
CAS RN: 68420-93-9
M. Wt: 158.2 g/mol
InChI Key: ZAKYERLVLCYWJN-UHFFFAOYSA-N
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Description

6-Methylquinolin-8-amine is a compound with the molecular formula C10H10N2 and a molecular weight of 158.212. It is also known by its IUPAC name, 6-methyl-8-quinolinamine12. The compound is typically stored at room temperature and is available in powder form1.



Synthesis Analysis

The synthesis of quinoline compounds, such as 6-Methylquinolin-8-amine, has been extensively studied. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold3. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols3.



Molecular Structure Analysis

The molecular structure of 6-Methylquinolin-8-amine consists of a benzene ring fused with a pyridine moiety2. The InChI code for the compound is 1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H312.



Chemical Reactions Analysis

While specific chemical reactions involving 6-Methylquinolin-8-amine are not readily available, quinoline compounds are known to undergo a variety of reactions. For instance, they can participate in condensation reactions with primary aryl amines and 1,3-diketones or β-keto-aldehydes or 1,3-dialdehydes, forming an enamine intermediate3.



Physical And Chemical Properties Analysis

6-Methylquinolin-8-amine has a molecular weight of 158.20 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 22. The compound has a rotatable bond count of 02. Its exact mass and monoisotopic mass are 158.084398327 g/mol2. The topological polar surface area is 38.9 Ų2, and it has a heavy atom count of 122.


Scientific Research Applications

Application 1: C–H Bond Activation/Functionalization

  • Summary of the Application : 8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This process involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
  • Methods of Application : The synthesis of substituted 8-aminoquinoline involves functionalization of positions C2–C7 on the 8-aminoquinoline ring . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
  • Results or Outcomes : This method provides a powerful tool for the synthesis of a variety of molecules .

Application 2: Synthesis of Quinolin-8-amines

  • Summary of the Application : Quinolin-8-amines are valuable scaffolds in organic synthesis . They can be synthesized from mono-propargylated aromatic ortho-diamines .
  • Methods of Application : The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation .
  • Results or Outcomes : This method allows for the construction of aromatic nitrogen heterocycles .

Application 3: Third-Generation Photovoltaics

  • Summary of the Application : Quinoline derivatives, including 6-Methylquinolin-8-amine, have been explored for their potential use in third-generation photovoltaics . These materials are being considered due to their unique optoelectronic properties .
  • Methods of Application : The quinoline derivatives are used in the design and architecture of photovoltaic cells . Their properties for photovoltaic applications are detailed, including absorption spectra and energy levels .
  • Results or Outcomes : The implementation of quinoline derivatives in photovoltaic cells has shown promising results, with performance highlighted for polymer solar cells and dye-synthesized solar cells .

Application 4: Organic Light-Emitting Diodes (OLEDs)

  • Summary of the Application : Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They are also used in transistors .
  • Methods of Application : The quinoline derivatives are incorporated into the emission layer of the OLEDs .
  • Results or Outcomes : The use of quinoline derivatives in OLEDs has been demonstrated and described .

Application 5: Biomedical Applications

  • Summary of the Application : Quinoline derivatives are being considered as materials for biomedical applications . They have shown potential in various areas of medicine due to their diverse biological activities .
  • Methods of Application : The specific methods of application would depend on the particular biomedical context. For example, they could be used in drug delivery systems, diagnostic tools, or therapeutic agents .

Application 6: Transistors

  • Summary of the Application : Quinoline derivatives are also used in transistors . They can contribute to the performance and efficiency of these electronic components .
  • Methods of Application : The quinoline derivatives are incorporated into the structure of the transistors . Their specific properties can influence the behavior of the transistor .
  • Results or Outcomes : The use of quinoline derivatives in transistors has been demonstrated and described . They can potentially improve the performance and efficiency of these devices .

Safety And Hazards

Future Directions

The future directions for 6-Methylquinolin-8-amine are not readily available in the searched resources. However, quinoline compounds, in general, have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry3. They are a vital scaffold for leads in drug discovery3.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

6-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKYERLVLCYWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071532
Record name 8-Quinolinamine, 6-methyl-
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinolin-8-amine

CAS RN

68420-93-9
Record name 6-Methyl-8-quinolinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 6-methyl-
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Record name 8-Quinolinamine, 6-methyl-
Source EPA Chemicals under the TSCA
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Record name 8-Quinolinamine, 6-methyl-
Source EPA DSSTox
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Record name 6-methylquinolin-8-amine
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Synthesis routes and methods

Procedure details

In a similar fashion using route 6 general procedure 14, 6-methyl-8-nitroquinoline (Intermediate 42) (300 mg, 1.6 mmol), Raney nickel (60 mg, 20% wt) hydrazine hydrate (0.32 ml, 6.30 mmol) and MeOH (8 ml) gave the title compound (159 mg) which was used in the next step without purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
catalyst
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
… To a stirred solution of 5-((5-(diethylamino)pentan-2-yl)amino)pyrazine-2-carboxylic acid 48a (176 mg, 0.64 mmol) in 5 mL of DMF were added 6-methylquinolin-8-amine (100 mg, 0.64 …
Number of citations: 3 pubs.acs.org
C Sen, T Sahoo, H Singh, E Suresh… - The Journal of Organic …, 2019 - ACS Publications
An efficient photocatalytic method was developed for the remote C5-H bond carboxylation of 8-aminoquinoline amide and sulfonamide derivatives. This methodology uses in situ …
Number of citations: 30 pubs.acs.org
Q Yu, Y Yang, JP Wan, Y Liu - The Journal of organic chemistry, 2018 - ACS Publications
The synthesis of C5-sulfenylated 8-aminoquinolines using unprotected 8-aminoquinolines and sulfonyl hydrazides is achieved via the catalysis of CuI. The reactions are hypothesized …
Number of citations: 42 pubs.acs.org

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